2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE
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Overview
Description
2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE is a chemical compound with the molecular formula C19H23ClN4O2. It has been investigated in various fields of research due to its interesting physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE typically involves the reaction of azepan-1-yl with 6-methylpyrimidin-4-yl, followed by the introduction of a chlorophenyl group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: Similar in structure and used in similar applications.
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethylphenyl)acetamide: Another compound with similar properties and applications.
Uniqueness
2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-[(4-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c1-15-12-19(24-20(23-15)25-10-4-2-3-5-11-25)27-14-18(26)22-13-16-6-8-17(21)9-7-16/h6-9,12H,2-5,10-11,13-14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOSRPCQKMKZSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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